molecular formula C37H74NO8P B159028 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine CAS No. 67303-93-9

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

Cat. No.: B159028
CAS No.: 67303-93-9
M. Wt: 692 g/mol
InChI Key: OQEIOUBBMBZINL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) is a liposome that simulates a biological phospholipid membrane . The primary targets of this compound are the concentric phospholipid bilayer membranes of vesicles .

Mode of Action

1,3-DPPE interacts with its targets by forming a liposome, which is a vesicle with concentric phospholipid bilayer membranes . This liposome can trap highly polar water-soluble payloads in its internal aqueous space, while lipophilic payloads can partition into and become part of the lipid bilayer . This makes it particularly useful for delivering antisense oligonucleotides, as it can overcome problems such as inefficient cellular uptake and rapid loss in the body .

Biochemical Pathways

It is known that liposomes like 1,3-dppe can be used to construct drug delivery systems for anti-cancer and anti-infection fields . This suggests that the compound may interact with pathways related to these areas.

Pharmacokinetics

The pharmacokinetics of 1,3-DPPE are largely determined by its liposome structure. The ability of the liposome to trap water-soluble and lipophilic payloads allows for a wide range of substances to be delivered to cells . .

Result of Action

The primary result of 1,3-DPPE’s action is the delivery of payloads to cells. For example, it can deliver antisense oligonucleotides, overcoming issues such as inefficient cellular uptake and rapid loss in the body . This can have a variety of effects depending on the specific payload being delivered.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine can be synthesized through a multi-step process involving the protection and deprotection of functional groups. One reported method involves the use of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine as a starting material, which undergoes hydrolysis and subsequent protection/deprotection steps to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar protection and deprotection strategies, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the integrity of the phospholipid structure .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of peroxides and other oxidative products.

    Reduction: Reduction reactions can target the phosphoethanolamine group, potentially altering its functional properties.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific fatty acid chain positioning, which influences its integration into lipid bilayers and its overall effect on membrane properties. This makes it particularly useful in the study of membrane dynamics and the development of drug delivery systems .

Properties

IUPAC Name

[2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(46-47(41,42)45-32-31-38)34-44-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEIOUBBMBZINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)(O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H74NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647377
Record name 2-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,3-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67303-93-9
Record name 2-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,3-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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